![molecular formula C7H3BrF2N2S B2766121 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine CAS No. 2309459-57-0](/img/structure/B2766121.png)
6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine
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Overview
Description
6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number: 2309459-57-0 . It has a molecular weight of 265.08 . The IUPAC name for this compound is 6-bromo-4,5-difluorobenzo[d]thiazol-2-amine .
Molecular Structure Analysis
The InChI code for 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine is 1S/C7H3BrF2N2S/c8-2-1-3-6(5(10)4(2)9)12-7(11)13-3/h1H,(H2,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine is a solid compound . Its molecular weight is 265.08 .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Difluorophenacyl Analogs
6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine could be used to prepare difluorophenacyl analogs. These analogs are known to act as inhibitors of cyclin-dependent kinases .
Synthesis of Aminopyridine N-Oxides
This compound could also be used to synthesize aminopyridine N-oxides. These N-oxides are known for their selective inhibition of p38 MAP kinase .
Synthesis of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine could potentially be used in the synthesis of these indole derivatives .
Antiviral Activity
6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine could potentially be used in the synthesis of antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Synthesis of Polymer Semiconductors
This compound could potentially be used in the synthesis of polymer semiconductors. For example, it could be used as an intermediate for the synthesis of 4-7-bis (5-bromo-4-2-octyldodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]-thiadiazole, which is the monomer for polymer semiconductor PffBT4T-2OD (PCE11) with high device performance efficiency .
Mechanism of Action
Target of Action
Benzothiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
It’s known that benzothiazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Benzothiazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine . These factors can include pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
6-bromo-4,5-difluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2S/c8-2-1-3-6(5(10)4(2)9)12-7(11)13-3/h1H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPPBOWHBYIIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)F)F)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine |
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